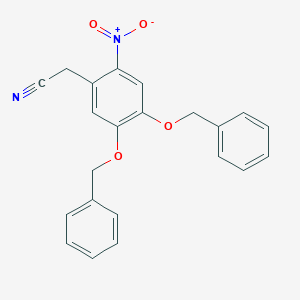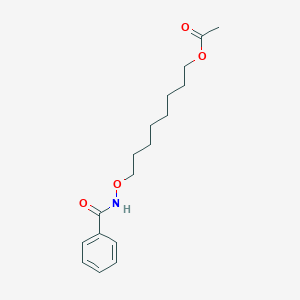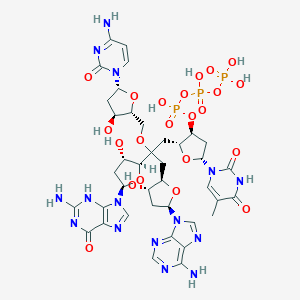
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, also known as DMQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mechanism Of Action
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde works by blocking the activity of NMDA receptors, which are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory formation. By blocking these receptors, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can prevent the excessive activation of glutamate receptors that can lead to excitotoxicity and neuronal damage.
Biochemical And Physiological Effects
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, the suppression of epileptic seizures, and the reduction of neuropathic pain. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a potent and selective antagonist of NMDA receptors, making it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has some limitations, including its relatively short half-life and its potential to interact with other receptors and ion channels.
Future Directions
There are several future directions for the use of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde in scientific research. One area of interest is the development of new drugs that target glutamate receptors for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the effects of glutamate on the visual system, which could lead to the development of new treatments for vision disorders. Additionally, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde could be used to study the role of glutamate receptors in the development of addiction and to develop new treatments for drug addiction.
Synthesis Methods
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with acetic anhydride and sodium acetate, the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and triethylamine, and the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and sodium azide. The purity of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is commonly used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and epilepsy. 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde has also been used to study the effects of glutamate on the visual system, as well as in the development of new drugs for the treatment of pain and addiction.
properties
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-5-6-13(2)11-7-9(8-14)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUFOXBYMYKBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601405 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
CAS RN |
124293-43-2 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)



![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)

![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)





